molecular formula C21H22N6O4S B11246236 N-benzyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

N-benzyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B11246236
M. Wt: 454.5 g/mol
InChI Key: CTDGQXQXSHOPPO-UHFFFAOYSA-N
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Description

N-BENZYL-6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, a piperazine moiety, and a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperazine nitrogen with 4-nitrobenzenesulfonyl chloride under basic conditions.

    Benzylation: The final step is the benzylation of the pyridazine nitrogen using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

N-BENZYL-6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-BENZYL-6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as aripiprazole and quetiapine.

Uniqueness

N-BENZYL-6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is unique due to the combination of its structural features, including the pyridazine ring, piperazine moiety, and nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N6O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-benzyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C21H22N6O4S/c28-27(29)18-6-8-19(9-7-18)32(30,31)26-14-12-25(13-15-26)21-11-10-20(23-24-21)22-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,22,23)

InChI Key

CTDGQXQXSHOPPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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